molecular formula C17H13BrN2OS B11150343 5-(4-bromophenyl)-N-(2-pyridinylmethyl)-2-thiophenecarboxamide

5-(4-bromophenyl)-N-(2-pyridinylmethyl)-2-thiophenecarboxamide

Cat. No.: B11150343
M. Wt: 373.3 g/mol
InChI Key: MBDAFQZVNICXNT-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-N-(2-pyridinylmethyl)-2-thiophenecarboxamide is a complex organic compound that features a bromophenyl group, a pyridinylmethyl group, and a thiophenecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-N-(2-pyridinylmethyl)-2-thiophenecarboxamide typically involves multi-step organic reactions. One common method includes the bromination of a phenyl group followed by the introduction of a pyridinylmethyl group through nucleophilic substitution. The thiophenecarboxamide moiety is then incorporated via amide bond formation. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of high-throughput screening and process optimization ensures consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-N-(2-pyridinylmethyl)-2-thiophenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halides, acids, and bases are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted thiophenecarboxamides.

Scientific Research Applications

5-(4-bromophenyl)-N-(2-pyridinylmethyl)-2-thiophenecarboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-N-(2-pyridinylmethyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Pathways involved could include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact molecular interactions and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-N-(2-pyridinylmethyl)-2-thiophenecarboxamide
  • 5-(4-fluorophenyl)-N-(2-pyridinylmethyl)-2-thiophenecarboxamide
  • 5-(4-methylphenyl)-N-(2-pyridinylmethyl)-2-thiophenecarboxamide

Uniqueness

Compared to similar compounds, 5-(4-bromophenyl)-N-(2-pyridinylmethyl)-2-thiophenecarboxamide exhibits unique properties due to the presence of the bromine atom. Bromine’s size and electronegativity influence the compound’s reactivity, binding affinity, and overall stability. These characteristics make it a valuable compound for specific applications where other halogenated derivatives may not be as effective.

Properties

Molecular Formula

C17H13BrN2OS

Molecular Weight

373.3 g/mol

IUPAC Name

5-(4-bromophenyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

InChI

InChI=1S/C17H13BrN2OS/c18-13-6-4-12(5-7-13)15-8-9-16(22-15)17(21)20-11-14-3-1-2-10-19-14/h1-10H,11H2,(H,20,21)

InChI Key

MBDAFQZVNICXNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC=C(S2)C3=CC=C(C=C3)Br

Origin of Product

United States

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